molecular formula C20H20N2O4S2 B14808203 methyl 2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B14808203
M. Wt: 416.5 g/mol
InChI Key: NVLCLLMKSRHUEQ-ZHACJKMWSA-N
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Description

Methyl 2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a methoxyphenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: Similar in structure but lacks the acrylamide and carbonothioyl groups.

    Methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar but with a different thiophene ring structure.

Uniqueness

Methyl 2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of functional groups and ring structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H20N2O4S2/c1-25-14-8-4-3-6-12(14)10-11-16(23)21-20(27)22-18-17(19(24)26-2)13-7-5-9-15(13)28-18/h3-4,6,8,10-11H,5,7,9H2,1-2H3,(H2,21,22,23,27)/b11-10+

InChI Key

NVLCLLMKSRHUEQ-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC

Origin of Product

United States

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